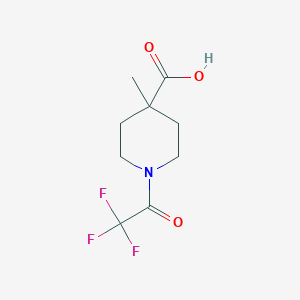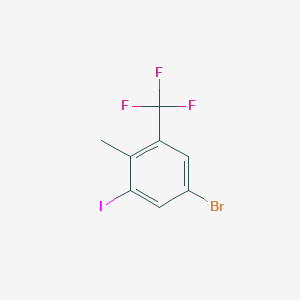
2-(2,2-Difluorocyclobutyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluorocyclobutyl)ethanamine: is an organic compound characterized by the presence of a difluorocyclobutyl group attached to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorocyclobutyl)ethanamine typically involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone. This process is carried out using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,2-Difluorocyclobutyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutylmethanol.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Applications De Recherche Scientifique
2-(2,2-Difluorocyclobutyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluorocyclobutyl)ethanamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanamine moiety can participate in nucleophilic attacks, facilitating various biochemical reactions .
Comparaison Avec Des Composés Similaires
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(2,2-Difluorocyclobutanecarboxylic acid)
- 2-(2,2-Difluorocyclobutyl)methanol
Comparison: 2-(2,2-Difluorocyclobutyl)ethanamine is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C6H11F2N |
|---|---|
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
2-(2,2-difluorocyclobutyl)ethanamine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-5(6)2-4-9/h5H,1-4,9H2 |
Clé InChI |
UMRYNWSLCDPLQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1CCN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B13507667.png)




![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)

![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)

